Palbociclib-propargyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le ligand PROTAC CDK6 1 est une chimère de ciblage de la protéolyse (PROTAC) conçue pour dégrader sélectivement la kinase cycline-dépendante 6 (CDK6). La kinase cycline-dépendante 6 est une enzyme cruciale impliquée dans la régulation du cycle cellulaire, en particulier dans la transition de la phase G1 à la phase S. La dysrégulation de l'activité de la kinase cycline-dépendante 6 est souvent associée à divers cancers, ce qui en fait une cible importante pour l'intervention thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du ligand PROTAC CDK6 1 implique généralement la conjugaison d'un ligand qui se lie à la kinase cycline-dépendante 6 avec un ligand qui recrute une ligase ubiquitine E3. Le processus comprend souvent les étapes suivantes :

Synthèse du ligand : Le ligand pour la kinase cycline-dépendante 6 est synthétisé à l'aide de techniques de synthèse organique standard.

Fixation de l'espaceur : Un espaceur approprié est attaché au ligand de la kinase cycline-dépendante 6. L'espaceur assure la bonne orientation et la bonne distance entre les deux ligands.

Conjugaison du ligand de la ligase E3 : Le ligand pour la ligase ubiquitine E3 est ensuite conjugué au complexe ligand de la kinase cycline-dépendante 6-espaceur.

Méthodes de production industrielle

La production industrielle du ligand PROTAC CDK6 1 implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Cela inclut l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, pour garantir un rendement et une pureté élevés. Des techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le ligand PROTAC CDK6 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier aux sites de l'espaceur ou du ligand.

Réduction : Des réactions de réduction peuvent se produire, en particulier si le composé contient des groupes fonctionnels réductibles.

Substitution : Les réactions de substitution sont courantes, où les groupes fonctionnels sur les ligands ou l'espaceur sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés des ligands, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications de recherche scientifique

Le ligand PROTAC CDK6 1 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des chimères de ciblage de la protéolyse.

Biologie : Le composé est utilisé dans la recherche biologique pour étudier le rôle de la kinase cycline-dépendante 6 dans la régulation du cycle cellulaire et le cancer.

Médecine : Le ligand PROTAC CDK6 1 est étudié comme agent thérapeutique potentiel pour le traitement des cancers associés à une dysrégulation de la kinase cycline-dépendante 6.

Mécanisme d'action

Le ligand PROTAC CDK6 1 exerce ses effets en recrutant la kinase cycline-dépendante 6 vers une ligase ubiquitine E3, ce qui conduit à l'ubiquitination et à la dégradation protéasomique ultérieure de la kinase cycline-dépendante 6. Cette dégradation perturbe la progression du cycle cellulaire, en particulier la transition de la phase G1 à la phase S, inhibant ainsi la prolifération cellulaire. Les cibles moléculaires impliquées comprennent la kinase cycline-dépendante 6 et la ligase ubiquitine E3 .

Applications De Recherche Scientifique

PROTAC CDK6 ligand 1 has a wide range of scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of proteolysis-targeting chimeras.

Biology: The compound is employed in biological research to investigate the role of cyclin-dependent kinase 6 in cell cycle regulation and cancer.

Medicine: PROTAC CDK6 ligand 1 is explored as a potential therapeutic agent for treating cancers associated with cyclin-dependent kinase 6 dysregulation.

Mécanisme D'action

PROTAC CDK6 ligand 1 exerts its effects by recruiting cyclin-dependent kinase 6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin-dependent kinase 6. This degradation disrupts the cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation. The molecular targets involved include cyclin-dependent kinase 6 and the E3 ubiquitin ligase .

Comparaison Avec Des Composés Similaires

Composés similaires

Palbociclib : Un inhibiteur sélectif de la kinase cycline-dépendante 4 et 6.

Ribociclib : Un autre inhibiteur sélectif de la kinase cycline-dépendante 4 et 6.

Abemaciclib : Un inhibiteur sélectif de la kinase cycline-dépendante 4 et 6.

Unicité

Le ligand PROTAC CDK6 1 est unique par rapport à ces inhibiteurs car il induit la dégradation de la kinase cycline-dépendante 6 plutôt que de simplement inhiber son activité. Cette dégradation conduit à une suppression plus soutenue et plus puissante de la fonction de la kinase cycline-dépendante 6, offrant des avantages potentiels dans les applications thérapeutiques .

Activité Biologique

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been extensively studied for its role in treating hormone receptor-positive (HR+) breast cancer. The compound "Palbociclib-propargyl" is a derivative that has garnered interest due to its potential enhanced biological activity. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and safety profiles.

Palbociclib functions by inhibiting CDK4 and CDK6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By preventing the phosphorylation of the retinoblastoma protein (Rb), Palbociclib effectively halts cell cycle progression, thereby suppressing tumor proliferation. This mechanism is particularly relevant in cancers where dysregulation of these kinases contributes to uncontrolled cell growth .

Comparative Biological Activity

A recent study compared the biological effects of Palbociclib and ribociclib, another CDK4/6 inhibitor, using HR+ breast cancer cell lines (T47D, MCF7, and BT474). The study found that both compounds significantly inhibited cell proliferation and altered gene expression profiles associated with cancer progression. Notably, treatment with Palbociclib at doses of 100 nM and 500 nM resulted in a marked reduction in phosphorylated Rb (p-RB1) levels over time .

Table 1: Effects of Palbociclib on p-RB1 Levels

| Treatment (nM) | Time (h) | p-RB1 Reduction (%) |

|---|---|---|

| 100 | 24 | 30 |

| 100 | 72 | 45 |

| 100 | 144 | 50 |

| 500 | 24 | 60 |

| 500 | 72 | 75 |

| 500 | 144 | 80 |

Clinical Efficacy

In clinical settings, Palbociclib has demonstrated significant efficacy in combination with endocrine therapy for HR+/HER2- breast cancer. In the PALOMA-2 trial, patients receiving Palbociclib plus letrozole showed a median progression-free survival (PFS) of over 24 months compared to those receiving letrozole alone . The drug's effectiveness was further supported by real-world studies indicating a median PFS of approximately 22.8 months in first-line treatments .

Case Study: PALOMA-2 Trial

The PALOMA-2 trial enrolled patients with HR+/HER2- advanced breast cancer and assessed the combination of Palbociclib and letrozole. Results indicated a significant improvement in PFS and a favorable safety profile, with manageable adverse effects primarily related to hematological toxicity .

Case Study: BioPER Trial

The BioPER trial investigated palbociclib rechallenge in patients who had previously benefited from the drug but experienced disease progression. Among the enrolled patients, a clinical benefit rate of 34.4% was observed, indicating that some patients could derive additional benefit from continued treatment .

Safety Profile

Palbociclib's safety profile is characterized by dose-dependent myelosuppression, particularly neutropenia. In clinical trials, up to 47% of patients experienced grade 3–4 neutropenia; however, this was generally manageable with dose adjustments or supportive care measures . Other common adverse effects include fatigue and gastrointestinal disturbances.

Propriétés

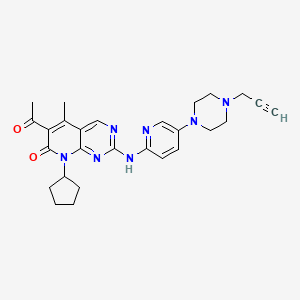

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZXPQZLOODKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.